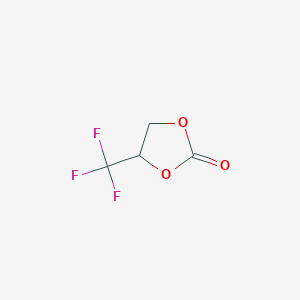
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, and the inhibition of COX-2 activity reduces the production of prostaglandins, which results in the anti-inflammatory activity of this compound.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has anti-inflammatory and herbicidal activity. However, the biochemical and physiological effects of this compound are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its anti-inflammatory and herbicidal activity. This makes it a potential candidate for the development of new anti-inflammatory drugs and herbicides.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound has cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One of the directions is the development of new anti-inflammatory drugs and herbicides based on this compound. Another direction is the study of the toxicity of this compound on different cell lines and the identification of its potential targets in cells.
Conclusion:
In conclusion, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been achieved using different methods. One of the methods involves the reaction of 3-chloroaniline with 4-nitrophenylhydrazine to obtain 1-(3-chlorophenyl)-4-nitrophenylhydrazine. This compound is then reacted with 4-methoxy-1H-pyrazol-5-amine to obtain 1-(3-chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazole. The final step involves the reaction of this compound with 2-amino-1,3,4-thiadiazole to obtain 5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine.
Applications De Recherche Scientifique
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields. One of the applications is in the field of medicine, where this compound has been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.
This compound has also been studied for its potential applications in the field of agriculture. Studies have shown that this compound has herbicidal activity, which makes it a potential candidate for the development of new herbicides.
Propriétés
Numéro CAS |
172701-60-9 |
|---|---|
Nom du produit |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Formule moléculaire |
C18H13ClN8O3S |
Poids moléculaire |
456.9 g/mol |
Nom IUPAC |
5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H13ClN8O3S/c1-30-15-14(17-23-24-18(20)31-17)25-26(13-4-2-3-10(19)9-13)16(15)22-21-11-5-7-12(8-6-11)27(28)29/h2-9H,1H3,(H2,20,24) |
Clé InChI |
QEKXUVMHAHQIMN-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Synonymes |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(4-nitrophenylazo)-1H-pyrazol-3-yl)- 1,3,4-thiadiazol-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



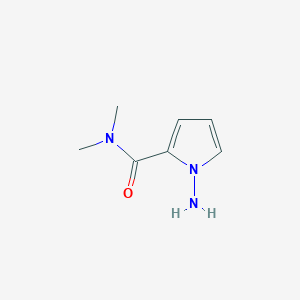
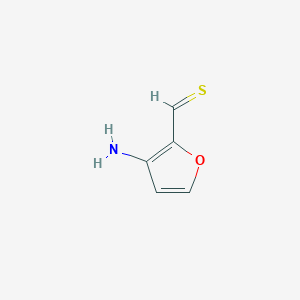
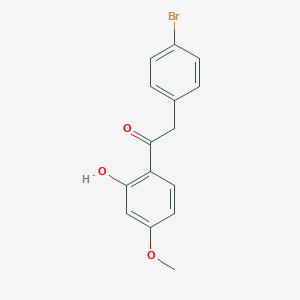


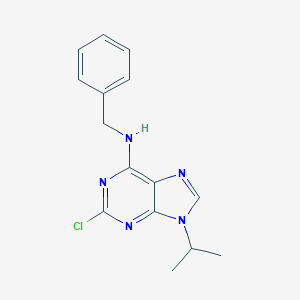
![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)
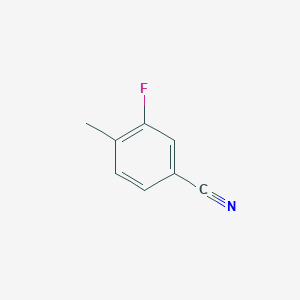
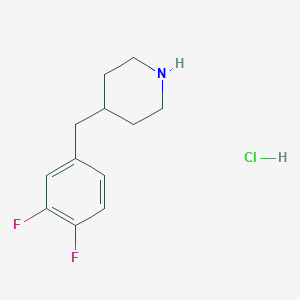


![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)
